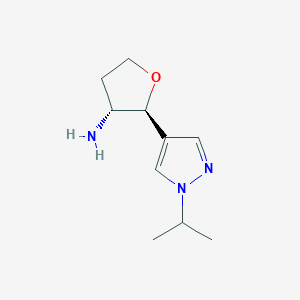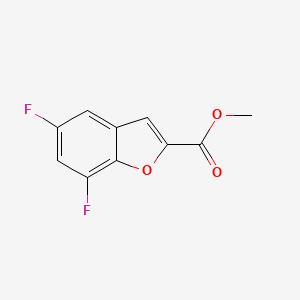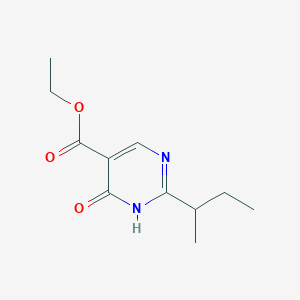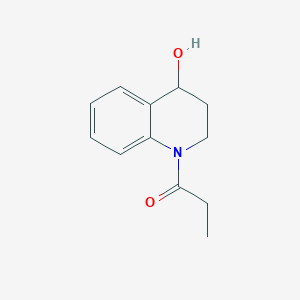
(2-Nitrobenzene-1,3,5-triyl)tricyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Nitrobenzene-1,3,5-triyl)tricyclohexane is an organic compound with the molecular formula C24H35NO2. It is a derivative of benzene, where three cyclohexane rings are attached to the benzene ring at positions 1, 3, and 5, and a nitro group is attached at position 2. This compound is primarily used for research purposes in various fields of chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrobenzene-1,3,5-triyl)tricyclohexane typically involves the nitration of benzene derivatives followed by cyclohexylation. The nitration process introduces the nitro group to the benzene ring, which is then followed by the attachment of cyclohexane rings through Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
(2-Nitrobenzene-1,3,5-triyl)tricyclohexane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents such as halogens or alkyl groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (2-Aminobenzene-1,3,5-triyl)tricyclohexane.
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of oxidized benzene derivatives, though less common.
科学研究应用
(2-Nitrobenzene-1,3,5-triyl)tricyclohexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of (2-Nitrobenzene-1,3,5-triyl)tricyclohexane involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclohexane rings provide steric hindrance, affecting the compound’s overall stability and reactivity. The exact molecular pathways and targets depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
(2-Nitrobenzene-1,3,5-triyl)trimethylbenzene: Similar structure but with methyl groups instead of cyclohexane rings.
(2-Nitrobenzene-1,3,5-triyl)tricyclopentane: Similar structure but with cyclopentane rings instead of cyclohexane rings.
(2-Nitrobenzene-1,3,5-triyl)tricycloheptane: Similar structure but with cycloheptane rings instead of cyclohexane rings.
Uniqueness
(2-Nitrobenzene-1,3,5-triyl)tricyclohexane is unique due to the presence of three cyclohexane rings, which provide significant steric hindrance and influence the compound’s reactivity and stability. The nitro group adds to its versatility in chemical reactions, making it a valuable compound for research and industrial applications.
属性
分子式 |
C24H35NO2 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC 名称 |
1,3,5-tricyclohexyl-2-nitrobenzene |
InChI |
InChI=1S/C24H35NO2/c26-25(27)24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h16-20H,1-15H2 |
InChI 键 |
KXZNCBGJJMBEJO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)C3CCCCC3)[N+](=O)[O-])C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-cyclopropyl-8,9-difluoro-7-methoxy-4-oxo-4,6-dihydro-2H-1l3-[1,3]dioxino[5,6-c]quinoline-2,2-diyl diacetate](/img/structure/B13641121.png)


![3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13641136.png)
![tert-Butyl (3aS,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide](/img/structure/B13641146.png)





